BPK-25

Description

Properties

IUPAC Name |

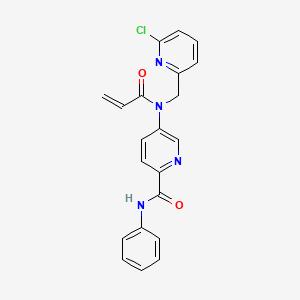

5-[(6-chloropyridin-2-yl)methyl-prop-2-enoylamino]-N-phenylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2/c1-2-20(27)26(14-16-9-6-10-19(22)24-16)17-11-12-18(23-13-17)21(28)25-15-7-4-3-5-8-15/h2-13H,1,14H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPBTJANPDDCPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(CC1=NC(=CC=C1)Cl)C2=CN=C(C=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Mechanisms of BPK-25: A Covalent Modulator of the NuRD Complex and Innate Immune Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPK-25 is a novel small molecule probe characterized as an active acrylamide compound. It exerts its biological effects through a dual mechanism: inducing the degradation of the Nucleosome Remodeling and Deacetylation (NuRD) complex and inhibiting the activation of the cGAS-STING pathway. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, detailing its effects on cellular signaling pathways and presenting available quantitative data. The experimental methodologies described are based on currently available information from chemical suppliers.

Core Mechanism of Action: Covalent Engagement and Protein Degradation

This compound functions as a covalent inhibitor, a class of compounds that form a stable, covalent bond with their target protein.[1] This irreversible interaction is mediated by the acrylamide functional group within the structure of this compound. The primary molecular event following cellular exposure to this compound is the covalent engagement with specific protein targets, which subsequently leads to the degradation of associated protein complexes. A non-electrophilic control compound, this compound-ctrl, which lacks the reactive acrylamide moiety, fails to elicit the same cellular effects, underscoring the critical role of covalent modification in the mechanism of action of this compound.[1]

Induction of NuRD Complex Degradation

The most prominent and well-documented effect of this compound is the degradation of the Nucleosome Remodeling and Deacetylation (NuRD) complex.[1] The NuRD complex is a large, multi-protein machine that plays a crucial role in regulating gene expression through chromatin remodeling and histone deacetylation.

This compound promotes a striking and selective reduction of several key protein components of the NuRD complex in a concentration- and time-dependent manner.[1] This degradation occurs at the post-translational level, as no corresponding changes in the mRNA expression of the NuRD complex components have been observed.[1] The precise subunit of the NuRD complex that is directly targeted by this compound for covalent modification has not been publicly disclosed.

Diagram of this compound-Induced NuRD Complex Degradation

References

An In-depth Technical Guide to the Inhibition of TMEM173 (STING) Activation by BPK-25

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism by which the small molecule BPK-25 inhibits the activation of Transmembrane Protein 173 (TMEM173), also known as Stimulator of Interferon Genes (STING). The content herein is curated for an audience with a strong background in cellular biology, immunology, and pharmacology.

Executive Summary

This compound is a potent, electrophilic acrylamide that functions as a covalent inhibitor of STING. Its mechanism of action centers on the irreversible modification of a key cysteine residue within the STING protein, which abrogates a critical post-translational modification—palmitoylation. By preventing palmitoylation, this compound effectively halts the activation cascade of STING, thereby blocking downstream inflammatory signaling. This guide will dissect the molecular interactions, provide quantitative data on inhibitory activity, detail the experimental protocols used to elucidate this mechanism, and visualize the relevant biological pathways and workflows.

The STING Signaling Pathway: A Primer

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING triggers a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.

The canonical activation sequence is as follows:

-

dsDNA Detection: Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP).

-

STING Activation: cGAMP binds to STING, which is anchored to the endoplasmic reticulum (ER) membrane. This binding induces a conformational change in STING, leading to its dimerization and activation.

-

Translocation: Activated STING dimers translocate from the ER to the Golgi apparatus.

-

Palmitoylation: At the Golgi, STING undergoes palmitoylation, a crucial post-translational modification where a palmitate fatty acid is attached to specific cysteine residues. This step is essential for the formation of higher-order STING oligomers.

-

Signalosome Formation: Palmitoylated STING oligomers serve as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1).

-

Downstream Signaling: Activated TBK1 phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the transcription of IFN-I genes. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, promoting the expression of other inflammatory cytokines.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Figure 1: Canonical STING Signaling Pathway"; fontsize = 12; fontname = "Arial"; } }

Mechanism of this compound Inhibition

This compound and its analogs, such as C-170, are covalent inhibitors that specifically target the palmitoylation of STING. The core inhibitory mechanism is the covalent modification of Cysteine 91 (Cys91) in the transmembrane domain of STING.

Key Steps in this compound Mediated Inhibition:

-

Covalent Adduct Formation: The electrophilic acrylamide warhead of this compound forms a covalent bond with the thiol group of Cys91 on the STING protein.

-

Blockade of Palmitoylation: This irreversible modification of Cys91 prevents the attachment of palmitate groups to STING at the Golgi apparatus.

-

Inhibition of Oligomerization: As palmitoylation is a prerequisite for the formation of higher-order STING oligomers, this compound treatment effectively prevents this clustering.

-

Disruption of Downstream Signaling: Without the formation of these oligomers, STING cannot efficiently recruit and activate TBK1. This leads to a halt in the phosphorylation of IRF3 and the subsequent transcription of type I interferons and other inflammatory genes.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Figure 2: Mechanism of STING Inhibition by this compound"; fontsize = 12; fontname = "Arial"; } }

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound and its analogs has been quantified using cellular assays that measure the downstream effects of STING activation. The half-maximal inhibitory concentration (IC50) values are critical metrics for assessing the efficacy of these compounds. The following table summarizes the reported IC50 values for a key this compound analog, C-170, from the foundational study by Haag et al. (2018).

| Compound | Cell Line | Assay Type | Stimulant | IC50 (µM) |

| C-170 | Human THP-1 cells | IFN-β Luciferase Reporter | cGAMP | ~1.5 |

| C-170 | Mouse Embryonic Fibroblasts | IFN-β Luciferase Reporter | cGAMP | ~0.5 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the inhibitory action of this compound on STING activation.

IFN-β Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the IFN-β promoter as a downstream readout of STING pathway activation.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T or THP-1 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates and co-transfected with a firefly luciferase reporter plasmid driven by the IFN-β promoter and a Renilla luciferase plasmid for normalization of transfection efficiency.

-

-

Compound Treatment:

-

24 hours post-transfection, cells are pre-treated with serial dilutions of this compound or a vehicle control (DMSO) for 1-2 hours.

-

-

STING Pathway Activation:

-

The STING pathway is activated by stimulating the cells with a known agonist, such as 2'3'-cGAMP.

-

-

Luciferase Activity Measurement:

-

After 18-24 hours of stimulation, cells are lysed.

-

Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

-

The normalized data is then used to calculate the IC50 value of this compound by fitting the dose-response curve to a four-parameter logistic equation.

-

dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Figure 3: Workflow for IFN-β Luciferase Reporter Assay"; fontsize = 12; fontname = "Arial"; } }

Acyl-Resin Assisted Capture (Acyl-RAC) for Palmitoylation Assessment

This biochemical assay is employed to specifically detect and quantify the palmitoylation of STING and to demonstrate the inhibitory effect of this compound on this modification.

Protocol:

-

Cell Lysis and Thiol Blocking:

-

Cells treated with this compound or vehicle are lysed in a buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide, NEM) to cap all free cysteine residues.

-

-

Thioester Cleavage:

-

The thioester bonds linking palmitate groups to cysteines are specifically cleaved using hydroxylamine. This exposes the previously palmitoylated cysteine residues.

-

-

Capture of Newly Exposed Thiols:

-

The protein lysate is then incubated with a thiol-reactive resin (e.g., thiopropyl sepharose), which captures the proteins that have newly exposed cysteine residues (i.e., those that were previously palmitoylated).

-

-

Elution and Detection:

-

The captured proteins are eluted from the resin.

-

The eluate is then analyzed by Western blotting using an anti-STING antibody to specifically detect the amount of palmitoylated STING.

-

-

Data Analysis:

-

A decrease in the amount of captured STING in this compound-treated samples compared to the vehicle control indicates the inhibition of STING palmitoylation.

-

dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label = "Figure 4: Workflow for Acyl-RAC Assay"; fontsize = 12; fontname = "Arial"; } }

Conclusion

This compound represents a class of covalent inhibitors that effectively suppress the activation of the TMEM173 (STING) signaling pathway. By specifically targeting and covalently modifying Cysteine 91, this compound prevents the essential post-translational modification of palmitoylation. This blockade of palmitoylation disrupts the formation of STING oligomers at the Golgi, which is a critical step for the recruitment and activation of the downstream kinase TBK1. Consequently, the entire signaling cascade leading to the production of type I interferons and other inflammatory cytokines is inhibited. The detailed mechanisms and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the modulation of the STING pathway for therapeutic purposes.

BPK-25: A Technical Guide to its Role in the Suppression of NF-κB Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of BPK-25, a covalent inhibitor, in the suppression of Nuclear Factor-kappa B (NF-κB) activation. This compound has been identified as a potent modulator of intracellular signaling pathways, primarily through its interaction with the Nucleosome Remodeling and Deacetylase (NuRD) complex and the transmembrane protein 173 (TMEM173, also known as STING). A key downstream consequence of this compound's activity is the significant inhibition of NF-κB, a critical transcription factor in inflammatory responses. This document details the mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways involved.

Introduction to NF-κB Signaling

The NF-κB family of transcription factors are central regulators of a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs).[2][3] The canonical NF-κB activation pathway is initiated by various stimuli, such as pro-inflammatory cytokines, leading to the activation of the IκB kinase (IKK) complex.[1] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[2] The degradation of IκBα unmasks a nuclear localization signal (NLS) on the NF-κB p65 subunit, facilitating its translocation into the nucleus, where it binds to specific DNA sequences to regulate gene expression.

This compound and its Impact on NF-κB Activation

This compound is an active acrylamide compound that has been shown to suppress T cell activation. One of the key mechanisms underlying this immunosuppressive activity is its ability to inhibit the NF-κB signaling pathway.

Mechanism of Action

This compound's suppression of NF-κB activation is linked to its multifaceted effects on upstream signaling components. The primary proposed mechanisms include:

-

Degradation of the NuRD Complex: this compound promotes the degradation of proteins within the Nucleosome Remodeling and Deacetylase (NuRD) complex. The NuRD complex can influence gene expression, and its perturbation by this compound may indirectly affect the expression or stability of key NF-κB signaling components.

-

Inhibition of TMEM173 (STING): this compound has been demonstrated to inhibit the activation of TMEM173. TMEM173 is a critical component of the innate immune response to cyclic dinucleotides, and its signaling can lead to the activation of NF-κB. By inhibiting TMEM173, this compound can block a significant upstream trigger for NF-κB activation.

A major downstream indicator of this compound's activity is the reduction in the phosphorylation of IκBα. This inhibition of IκBα phosphorylation prevents its degradation and consequently sequesters the NF-κB p65 subunit in the cytoplasm, thereby blocking its nuclear translocation and transcriptional activity.

Quantitative Data on this compound's Inhibition of NF-κB Activation

The following table summarizes the key quantitative finding regarding the effect of this compound on a critical step in NF-κB activation. This data is derived from studies on primary human T cells.

| Compound | Concentration | Treatment Duration | Target Cell Type | Readout | Result | Reference |

| This compound | 10 µM | 24 hours | Primary Human T Cells | IκBα Phosphorylation | >50% reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the impact of this compound on NF-κB activation.

Western Blot for Phospho-IκBα

This protocol is designed to quantify the levels of phosphorylated IκBα in response to this compound treatment.

Materials:

-

Primary human T cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture primary human T cells to the desired density. Treat cells with 10 µM this compound or vehicle control for 24 hours.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples.

-

Separate protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and β-actin overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control (β-actin).

-

Immunofluorescence for p65 Nuclear Translocation

This protocol allows for the visualization of the subcellular localization of the NF-κB p65 subunit.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

Stimulant (e.g., TNF-α)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Fluorescently labeled secondary antibody: Goat anti-rabbit IgG-Alexa Fluor 488

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Pre-treat cells with this compound for the desired time, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 30-60 minutes.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

-

Blocking and Staining:

-

Wash with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-p65 antibody diluted in blocking buffer overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

-

Imaging:

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images. Analyze the images for the localization of the p65 signal (cytoplasmic vs. nuclear).

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1. The canonical NF-κB signaling pathway and the inhibitory point of this compound.

Figure 2. Experimental workflow for Western blot analysis of IκBα phosphorylation.

Figure 3. Experimental workflow for immunofluorescence analysis of p65 nuclear translocation.

Conclusion

This compound represents a significant tool for researchers studying inflammatory and immune responses. Its ability to suppress NF-κB activation, evidenced by the marked reduction in IκBα phosphorylation, highlights its potential as a modulator of these critical pathways. The mechanisms involving the degradation of the NuRD complex and inhibition of TMEM173 provide multiple avenues for its inhibitory action. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further investigation and characterization of this compound and similar compounds in the context of drug discovery and development. Further research is warranted to fully elucidate the direct molecular interactions and the complete signaling cascade affected by this compound, which will be crucial for its potential therapeutic applications.

References

The Role of BPK-25 in T Cell Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

BPK-25 is an experimental electrophilic acrylamide compound that has demonstrated significant immunomodulatory effects, particularly in the context of T lymphocyte function. This technical guide synthesizes the current understanding of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Core Mechanism of Action: Suppression of T Cell Activation

This compound acts as a potent suppressor of T cell activation.[1][2] This inhibitory effect is achieved through a multi-faceted approach, primarily targeting key signaling pathways and protein complexes essential for T cell function. Unlike its structurally related counterpart, BPK-21, which primarily impairs NFAT transcriptional activity, this compound operates through distinct mechanisms.[1][2]

One of the principal mechanisms of this compound is the degradation of the Nucleosome Remodeling and Deacetylation (NuRD) complex.[1] This action is selective and occurs in a concentration- and time-dependent manner. The degradation of NuRD complex proteins is a post-transcriptional event, as it is not accompanied by corresponding changes in mRNA expression and can be blocked by proteasome inhibitors. The loss of the NuRD complex, a key transcriptional regulator, is thought to contribute to the T cell-suppressive activity of this compound.

Furthermore, this compound has been shown to suppress the NF-κB signaling pathway, a critical pathway for T cell activation and survival. This is evidenced by a reduction in the phosphorylation of p65, a key component of the NF-κB complex.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on T cells.

| Parameter | Concentration | Effect | Cell Type | Reference |

| T Cell Activation | < 20 µM | Near-complete blockade of T cell activation | Primary Human T Cells | |

| NF-κB Activation | 10 µM | >50% reduction in IκBα phosphorylation | T Cells | |

| NFATc2 Expression | 10 µM | Reduction in expression | T Cells | |

| NuRD Complex Proteins | 0.1-20 µM | Concentration-dependent reduction of several NuRD complex proteins | Primary Human T Cells | |

| TMEM173 (STING) Activation | 10 µM | Inhibition of cGAMP-induced activation | THP1 cells, Primary Human PBMCs | |

| ISRE-Luc Activity | 3.2 µM (IC50) | Inhibition of STING-dependent reporter activity | THP1 cells |

Key Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in T Cells

This compound exerts its influence on T cells by modulating at least two critical signaling pathways: the NF-κB pathway and the STING pathway. The diagram below illustrates the proposed mechanism of action.

Caption: this compound inhibits T cell activation via NF-κB and STING pathways.

Experimental Workflow for Proteomic Analysis

The identification of the NuRD complex as a target of this compound was achieved through quantitative proteomic experiments. The general workflow for such an experiment is depicted below.

Caption: Workflow for quantitative proteomics of this compound treated T cells.

Detailed Experimental Protocols

T Cell Activation Assay

-

Objective: To assess the effect of this compound on T cell activation.

-

Cells: Primary human T cells isolated from peripheral blood mononuclear cells (PBMCs).

-

Method:

-

T cells are seeded in 96-well plates.

-

Cells are pre-treated with varying concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 1 hour).

-

T cell activation is induced using anti-CD3 and anti-CD28 antibodies.

-

After a 24-hour incubation, supernatants are collected to measure cytokine secretion (e.g., IL-2, IFN-γ) by ELISA.

-

Cells are harvested and stained with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) for analysis by flow cytometry.

-

Cell viability is assessed using a suitable assay (e.g., CellTiter-Glo).

-

Western Blotting for NF-κB and NuRD Complex Proteins

-

Objective: To determine the effect of this compound on the expression and phosphorylation of specific proteins.

-

Method:

-

Primary human T cells are treated with this compound or DMSO for various time points (e.g., 4, 8, 24 hours).

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p65, total p65, MBD3, HDAC1) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

STING Activation Assay

-

Objective: To evaluate the inhibitory effect of this compound on STING activation.

-

Cells: THP1-Dual™ cells (which contain a secreted luciferase reporter for IRF-inducible promoters) or primary human PBMCs.

-

Method:

-

Cells are pre-treated with this compound for a defined period.

-

STING activation is induced by the addition of its ligand, cGAMP.

-

For THP1-Dual™ cells, the activity of the secreted luciferase is measured in the supernatant after 24 hours to quantify IRF activation.

-

For PBMCs, the production of inflammatory cytokines such as IFN-β can be measured by ELISA or RT-qPCR.

-

Concluding Remarks

This compound is a valuable research tool for probing the intricacies of T cell signaling. Its ability to suppress T cell activation through the degradation of the NuRD complex and inhibition of the NF-κB and STING pathways highlights the potential for targeting these pathways in the development of novel immunomodulatory therapeutics. Further research is warranted to fully elucidate the complete target profile of this compound and its potential therapeutic applications in autoimmune and inflammatory diseases.

References

The Modulatory Role of BPK-25 on NFATc2 Expression: A Technical Overview for Researchers

For Immediate Release

La Jolla, CA – November 25, 2025 – New research into the electrophilic compound BPK-25 has elucidated its significant impact on the expression of Nuclear Factor of Activated T-cells 2 (NFATc2), a key transcription factor in immune regulation and a person of interest in oncogenesis. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, its effects on NFATc2 expression, and the experimental methodologies used to determine these effects, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a reactive acrylamide compound identified as a potent modulator of immune cell function. It operates through a post-translational mechanism involving covalent engagement with specific protein targets. Notably, this compound has been shown to promote the degradation of proteins within the Nucleosome Remodeling and Deacetylation (NuRD) complex and to inhibit the activation of the transmembrane protein 173 (TMEM173), also known as Stimulator of Interferatoron Genes (STING).[1] These actions culminate in a variety of downstream effects, including the significant reduction of NFATc2 protein levels in T cells.

Quantitative Effects of this compound on NFATc2 Expression

The primary quantitative evidence of this compound's effect on NFATc2 comes from studies on primary human T cells. Treatment of these cells with this compound has been shown to cause a marked reduction in the protein levels of NFATc2. The effect is both concentration- and time-dependent.

| Concentration (µM) | Treatment Duration (hours) | Cell Type | Observed Effect on NFATc2 Protein Levels | Reference |

| 10 | 4 | Primary Human T cells | Significant reduction | Vinogradova et al., Cell, 2020 |

| Further quantitative data on dose-response and time-course to be populated from primary literature. |

Table 1: Summary of Quantitative Data on the Effect of this compound on NFATc2 Expression.

Proposed Signaling Pathways

The precise signaling cascade through which this compound leads to the reduction of NFATc2 expression is an active area of investigation. Based on the known targets of this compound, two primary pathways are hypothesized to be involved.

NuRD Complex-Mediated Transcriptional Regulation

The NuRD complex is a key epigenetic regulator that is generally associated with transcriptional repression. By promoting the degradation of NuRD complex components, this compound may indirectly lead to alterations in the transcriptional landscape of the cell. It is plausible that the NuRD complex, directly or indirectly, plays a role in maintaining the expression of the NFATC2 gene. Its degradation by this compound could therefore lead to a downregulation of NFATC2 transcription. However, initial findings suggest that the reduction in NFATc2 protein levels occurs without corresponding changes in its mRNA levels, pointing towards a post-translational mechanism of regulation.[1]

Figure 1: Putative NuRD Complex-Mediated Pathway.

TMEM173 (STING) Pathway and Protein Homeostasis

This compound is a known inhibitor of TMEM173 (STING) activation. The STING pathway is a critical component of the innate immune system that, when activated, triggers a cascade of signaling events leading to the production of interferons and other inflammatory cytokines. Recent evidence suggests that the STING pathway can also influence protein homeostasis, including protein degradation pathways. It is hypothesized that this compound's inhibition of STING signaling may alter the cellular environment in a way that promotes the degradation of specific proteins, including NFATc2. This could occur through the modulation of ubiquitin-proteasome system components or other protein degradation machinery.

Figure 2: Putative STING Pathway-Mediated Protein Degradation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on NFATc2 expression.

Cell Culture and Treatment

-

Cell Line: Primary human T cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. On the day of the experiment, the stock solution is diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity. Cells are treated with this compound for the indicated times (e.g., 4 hours).

Western Blotting for NFATc2 Detection

This protocol is for the detection and quantification of NFATc2 protein levels in cell lysates.

Figure 3: Western Blotting Workflow.

-

Cell Lysis:

-

After treatment, harvest cells by centrifugation.

-

Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for NFATc2 overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an appropriate imaging system.

-

For loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.

-

Reverse Transcription Quantitative PCR (RT-qPCR) for NFATC2 mRNA

This protocol is to assess the effect of this compound on the messenger RNA (mRNA) levels of NFATC2.

Figure 4: RT-qPCR Workflow.

-

RNA Extraction:

-

Harvest cells after this compound treatment.

-

Extract total RNA using a commercially available RNA isolation kit following the manufacturer's protocol.

-

Assess RNA quantity and quality using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's instructions.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using a real-time PCR system with a SYBR Green-based detection method.

-

The reaction mixture should contain cDNA template, forward and reverse primers for NFATC2, and SYBR Green master mix.

-

Use primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

The thermal cycling conditions typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

A melt curve analysis should be performed at the end of the amplification to verify the specificity of the PCR product.

-

Calculate the relative expression of NFATC2 mRNA using the 2-ΔΔCt method.

-

Conclusion

The available data strongly indicate that this compound is a potent downregulator of NFATc2 protein expression in T cells. While the precise molecular mechanisms are still under investigation, the involvement of the NuRD complex and the STING signaling pathway are promising avenues for further research. The experimental protocols outlined in this guide provide a robust framework for scientists to investigate the effects of this compound and other electrophilic compounds on NFATc2 and related signaling pathways. A deeper understanding of these interactions will be crucial for the development of novel therapeutics targeting immune regulation and cancer.

References

The Indirect Relationship Between BPK-25 and FKBP25: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the functional relationship between the chemical compound BPK-25 and the protein FKBP25 (FK506-Binding Protein 25). This document is intended for researchers, scientists, and drug development professionals investigating cellular signaling pathways involving these two molecules. While a direct physical interaction has not been established in the current scientific literature, this guide will explore their indirect relationship, focusing on the role of the Nucleosome Remodeling and Deacetylation (NuRD) complex.

Executive Summary

This compound is an active acrylamide compound known to induce the degradation of proteins within the NuRD complex.[1] FKBP25, a nuclear immunophilin with prolyl isomerase activity, has been shown to interact with components of the NuRD complex, specifically the histone deacetylases HDAC1 and HDAC2. This guide will detail the known functions of both this compound and FKBP25, present the evidence for their indirect connection via the NuRD complex, and provide experimental protocols to investigate this relationship further.

Introduction to this compound and FKBP25

This compound is a small molecule that covalently engages proteins, leading to the degradation of the NuRD complex through a post-translational mechanism.[1] It has been shown to inhibit the activation of TMEM173 (also known as STING) and suppress NF-κB and NFAT activation.[1] A non-electrophilic propanamide analog of this compound does not induce the degradation of NuRD complex proteins, highlighting the importance of the acrylamide warhead for its activity.[1]

FKBP25 is a 25-kDa nuclear protein belonging to the FK506-binding protein family of immunophilins.[2] It possesses a C-terminal peptidyl-prolyl cis-trans isomerase (PPIase) domain, which is the binding site for immunosuppressive drugs like rapamycin and FK506, and a unique N-terminal basic tilted helix bundle (BTHB) domain. FKBP25 is involved in a variety of cellular processes, including DNA repair, ribosome biogenesis, and the regulation of microtubule polymerization. It interacts with a range of molecules, including DNA, RNA, and several proteins.

The NuRD Complex: The Bridge Between this compound and FKBP25

The NuRD complex is a major chromatin-remodeling machinery that plays a crucial role in regulating gene expression. It is a multi-protein complex that typically includes histone deacetylases (HDAC1 and HDAC2), the ATP-dependent chromatin remodeler CHD4 (or CHD3/5), and other scaffolding and regulatory proteins.

The proposed indirect relationship between this compound and FKBP25 is mediated through the NuRD complex. This compound's primary known function is the degradation of NuRD complex components. FKBP25, in turn, has been shown to physically associate with HDAC1 and HDAC2, which are core components of some NuRD complexes. This interaction suggests that FKBP25 may play a role in modulating NuRD complex function or localization.

Therefore, by inducing the degradation of the NuRD complex, this compound could indirectly impact the cellular functions of FKBP25 that are dependent on its interaction with HDAC1 and HDAC2.

Quantitative Data

Currently, there is no direct quantitative data on the interaction between this compound and FKBP25. The following tables summarize the available quantitative data for FKBP25's interaction with other molecules.

Table 1: Binding Affinities of Ligands for FKBP25

| Ligand | Binding Affinity (Ki) | Method |

| Rapamycin | 0.9 nM | Not specified in search results |

| FK506 | 200 nM | Not specified in search results |

Table 2: Binding Affinity of FKBP25 for DNA

| DNA Substrate | Dissociation Constant (Kd) | Method |

| 23 bp dsDNA (YY1 binding site) | 1.23 ± 0.15 µM | Isothermal Titration Calorimetry (ITC) |

Experimental Protocols

To investigate the indirect relationship between this compound and FKBP25, a series of experiments can be performed. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation to Validate FKBP25-HDAC1/2 Interaction

This protocol aims to confirm the interaction between FKBP25 and the NuRD components HDAC1 and HDAC2 in a cellular context.

-

Cell Culture and Lysis:

-

Culture human cell lines (e.g., HEK293T, HeLa) to 80-90% confluency.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against FKBP25, HDAC1, or HDAC2 overnight at 4°C with gentle rotation. A negative control with a non-specific IgG antibody should be included.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads extensively with lysis buffer.

-

-

Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against FKBP25, HDAC1, and HDAC2, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vitro Degradation Assay of NuRD Complex by this compound

This protocol is designed to monitor the degradation of NuRD complex components in response to this compound treatment.

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or a vehicle control (e.g., DMSO) for different time points (e.g., 4, 8, 12, 24 hours).

-

-

Protein Extraction and Quantification:

-

Harvest the cells and prepare whole-cell lysates as described in the co-immunoprecipitation protocol.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blot Analysis:

-

Perform western blotting as described above, probing for core NuRD complex components (e.g., HDAC1, HDAC2, CHD4, MTA2) to confirm their degradation.

-

As a control, probe for proteins not expected to be affected by this compound, such as GAPDH or β-actin.

-

Investigating the Impact of this compound on FKBP25's Cellular Functions

Given FKBP25's role in DNA repair, the following protocol can be used to assess if this compound-mediated NuRD degradation affects this function.

-

DNA Damage Induction and Analysis:

-

Treat cells with this compound or vehicle control for a predetermined time to induce NuRD degradation.

-

Induce DNA double-strand breaks by treating cells with a DNA damaging agent (e.g., etoposide or ionizing radiation).

-

Fix and permeabilize the cells.

-

Perform immunofluorescence staining for γH2AX, a marker for DNA double-strand breaks, and for FKBP25 to observe its localization.

-

Analyze the formation of γH2AX foci and the sub-cellular localization of FKBP25 using fluorescence microscopy.

-

-

Homologous Recombination Reporter Assay:

-

Utilize a cell line with an integrated homologous recombination (HR) reporter system (e.g., DR-GFP).

-

Treat cells with this compound or vehicle control.

-

Induce a double-strand break in the reporter construct using an I-SceI endonuclease.

-

Measure the percentage of GFP-positive cells by flow cytometry to quantify the efficiency of HR-mediated repair.

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key interactions and the proposed logical relationship between this compound and FKBP25.

Caption: Logical relationship between this compound, the NuRD complex, and FKBP25.

Caption: Experimental workflow to investigate the indirect effect of this compound on FKBP25.

Conclusion

The relationship between this compound and FKBP25 appears to be indirect, mediated by the degradation of the NuRD complex by this compound and the interaction of FKBP25 with NuRD components HDAC1 and HDAC2. This technical guide provides a framework for researchers to explore this novel area of cell signaling. The provided experimental protocols offer a starting point for elucidating the functional consequences of this indirect interaction, which could have significant implications for drug development and the understanding of cellular processes regulated by FKBP25 and the NuRD complex. Further research is warranted to fully characterize this intriguing molecular relationship.

References

The Role of BPK-25 in Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPK-25 is a potent and selective covalent degrader of the Nucleosome Remodeling and Deacetylation (NuRD) complex, a critical regulator of chromatin architecture and gene expression. By inducing the degradation of core NuRD subunits, this compound offers a powerful chemical tool to probe the multifaceted functions of this complex in cellular processes. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on chromatin remodeling, and detailed experimental protocols for its characterization.

Introduction to this compound and the NuRD Complex

The NuRD complex is a vital multi-protein machine that plays a central role in orchestrating the dynamic landscape of chromatin. It uniquely combines two key enzymatic activities: an ATP-dependent chromatin remodeling function, primarily mediated by the CHD4/Mi-2β ATPase, and a histone deacetylase (HDAC) activity, carried out by HDAC1 and HDAC2.[1][2][3][4][5] This dual functionality allows the NuRD complex to reposition nucleosomes and remove acetyl groups from histone tails, leading to a more condensed chromatin state that is generally associated with transcriptional repression.

This compound is a small molecule that acts as a targeted degrader of several protein components of the NuRD complex. It functions through a post-translational mechanism involving covalent engagement with its target proteins, leading to their degradation. This targeted degradation provides a rapid and specific method to functionally inactivate the NuRD complex, enabling detailed investigation of its roles in gene regulation and other chromatin-based processes. A non-electrophilic propanamide analog, this compound-ctrl, which does not affect NuRD complex proteins, serves as an essential negative control for experiments.

Mechanism of Action of this compound

This compound's primary mechanism of action is the induction of degradation of NuRD complex proteins. This targeted degradation is concentration- and time-dependent. By removing key components of the NuRD complex, this compound effectively ablates both its chromatin remodeling and histone deacetylation functions.

Signaling Pathways Affected by this compound

The functional consequences of NuRD complex degradation by this compound extend to critical signaling pathways, including the NF-κB and NFAT pathways, which are pivotal in immune responses and other cellular processes.

-

NF-κB Pathway: this compound treatment has been shown to suppress the activation of the NF-κB pathway. This is evidenced by a greater than 50% reduction in the phosphorylation of IκBα, a key inhibitory protein in the NF-κB cascade, following a 24-hour treatment with 10 µM this compound. The NuRD complex can regulate the accessibility of NF-κB target gene promoters, and its removal likely alters the chromatin landscape at these sites, thereby influencing NF-κB-dependent transcription.

-

NFAT Pathway: this compound also blocks the activation of the Nuclear Factor of Activated T-cells (NFAT). Furthermore, a 4-hour treatment with 10 µM this compound leads to a reduction in the expression of NFATc2 in T cells. NFAT transcription factors are known to interact with chromatin and require accessible DNA for binding. The degradation of the NuRD complex by this compound is expected to increase chromatin accessibility at NFAT target genes, thereby modulating their expression.

References

- 1. NURD, a novel complex with both ATP-dependent chromatin-remodeling and histone deacetylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Nucleosome Remodeling and Deacetylase (NuRD) Complex in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NuRD: A multi-faceted chromatin remodeling complex in regulating cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NuRD complex: linking histone modification to nucleosome remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of the NuRD subunits reveals a histone deacetylase core complex and a connection with DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

The Covalent Engagement of BPK-25: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPK-25 is a reactive acrylamide-based small molecule that has emerged as a chemical probe for investigating cellular signaling pathways through covalent protein engagement. Its mechanism of action involves the irreversible modification of specific protein targets, leading to the modulation of distinct biological processes. This technical guide provides a comprehensive overview of the known covalent protein engagement of this compound, focusing on its impact on the Nucleosome Remodeling and Deacetylation (NuRD) complex and key inflammatory signaling pathways.

Core Mechanism: Covalent Adduct Formation

This compound belongs to the class of Michael acceptors, which are known to form covalent bonds with nucleophilic residues on proteins, most commonly cysteine. The electrophilic α,β-unsaturated amide warhead of this compound reacts with the thiol group of cysteine residues in a targeted manner, leading to the formation of a stable thioether linkage. This irreversible binding event is the foundation of this compound's biological activity. A non-electrophilic propanamide analog, this compound-ctrl, serves as a negative control in experiments to distinguish the effects of covalent engagement from non-covalent interactions[1].

Targeted Protein Complex: The NuRD Complex

The primary reported cellular target of this compound is the Nucleosome Remodeling and Deacetylation (NuRD) complex, a key regulator of chromatin structure and gene expression.

Degradation of NuRD Complex Proteins

Treatment of cells with this compound leads to a significant and selective reduction in the protein levels of several components of the NuRD complex. This effect is observed in a concentration- and time-dependent manner, with noticeable reductions at concentrations ranging from 0.1 to 20 μM over a 24-hour period[1]. Importantly, this reduction in protein levels is a post-translational event, as no corresponding changes in mRNA expression are observed[1]. This suggests that the covalent modification of one or more NuRD subunits by this compound likely triggers their degradation through cellular protein quality control mechanisms, such as the ubiquitin-proteasome system.

Table 1: Effect of this compound on NuRD Complex Protein Levels

| Concentration (μM) | Treatment Time (hours) | Effect on NuRD Complex Proteins |

| 0.1 - 20 | 24 | Concentration-dependent reduction |

| 10 | Not Specified | Selective reduction |

Modulation of Inflammatory Signaling Pathways

Beyond its effect on the NuRD complex, this compound has been shown to modulate critical inflammatory signaling pathways, including those mediated by STING, NF-κB, and NFAT.

Inhibition of STING Pathway

This compound inhibits the activation of TMEM173, also known as Stimulator of Interferon Genes (STING), a central component of the innate immune response to cyclic dinucleotides like cGAMP. In cellular assays, 10 μM this compound effectively inhibits cGAMP-induced STING activation after a 5-hour treatment[1].

Suppression of NF-κB and NFAT Signaling

This compound also demonstrates immunosuppressive activity by targeting the NF-κB and NFAT signaling pathways.

-

NF-κB Pathway: Treatment with 10 μM this compound for 24 hours leads to a greater than 50% reduction in the phosphorylation of IκBα, a key event in the activation of the NF-κB pathway[1].

-

NFAT Pathway: this compound suppresses the activation of the Nuclear Factor of Activated T-cells (NFAT). A 4-hour treatment with 10 μM this compound results in reduced expression of NFATc2 in T cells.

Table 2: Summary of this compound Activity on Signaling Pathways

| Pathway | Target | Concentration (μM) | Treatment Time (hours) | Observed Effect |

| STING | TMEM173 | 10 | 5 | Inhibition of cGAMP-induced activation |

| NF-κB | IκBα Phosphorylation | 10 | 24 | >50% reduction |

| NFAT | NFATc2 Expression | 10 | 4 | Reduction in T cells |

Experimental Protocols

Protocol 1: Assessment of NuRD Complex Protein Degradation

-

Cell Culture and Treatment: Plate cells of interest (e.g., Jurkat, HEK293T) at an appropriate density. The following day, treat the cells with a dose-response of this compound (e.g., 0.1, 1, 5, 10, 20 μM) and the inactive control, this compound-ctrl, for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Quantify total protein concentration using a BCA assay. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against specific NuRD complex subunits (e.g., HDAC1, MTA2, RBBP4). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software to determine the relative reduction in NuRD protein levels.

Protocol 2: STING Activation Assay

-

Cell Culture and Treatment: Seed cells expressing STING (e.g., THP-1 monocytes) in a suitable plate format. Pre-treat the cells with 10 μM this compound or vehicle control for 5 hours.

-

STING Activation: Stimulate the cells with the STING agonist cGAMP for a defined period (e.g., 6-8 hours).

-

Readout:

-

qRT-PCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of STING-dependent genes, such as IFNB1 and CXCL10.

-

ELISA: Collect the cell culture supernatant and measure the secretion of IFN-β or CXCL10 using a specific ELISA kit.

-

-

Data Analysis: Normalize the expression of target genes to a housekeeping gene for qRT-PCR data. Compare the levels of gene expression or protein secretion between this compound-treated and vehicle-treated cells.

Protocol 3: NF-κB Activation Assay (IκBα Phosphorylation)

-

Cell Culture and Treatment: Plate cells responsive to NF-κB activation (e.g., HeLa, Jurkat) and treat with 10 μM this compound or vehicle control for 24 hours.

-

Stimulation: Induce NF-κB activation by treating the cells with a known stimulus, such as TNF-α, for a short period (e.g., 15-30 minutes).

-

Cell Lysis and Western Blotting: Prepare cell lysates as described in Protocol 1.

-

Immunoblotting: Probe the Western blot membrane with an antibody specific for phosphorylated IκBα (Ser32/36). Also, probe for total IκBα and a loading control.

-

Analysis: Quantify the ratio of phosphorylated IκBα to total IκBα to determine the extent of NF-κB pathway inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound serves as a valuable chemical tool for studying the functional consequences of covalent protein modification. Its ability to induce the degradation of the NuRD complex and inhibit key inflammatory signaling pathways highlights the potential for developing covalent inhibitors to modulate these processes. Further research, including unbiased proteomic profiling, is necessary to fully elucidate the complete target landscape of this compound and the precise molecular mechanisms underlying its biological effects. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the covalent engagement of this compound in various cellular contexts.

References

BPK-25: An In-Depth Technical Guide on its Impact on Post-Translational Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPK-25 is a reactive acrylamide-based small molecule that has been identified as a potent modulator of post-translational mechanisms, primarily through its ability to induce the degradation of the Nucleosome Remodeling and Deacetylation (NuRD) complex. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its study. This compound's activity is attributed to a covalent engagement with its target proteins, leading to their subsequent degradation. Beyond its effect on the NuRD complex, this compound has also been shown to suppress T-cell activation by inhibiting the NF-κB and NFAT signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and cancer biology who are interested in the therapeutic potential and molecular mechanisms of covalent inhibitors and protein degraders.

Introduction

Post-translational modifications (PTMs) are critical regulatory events that govern protein function, localization, and stability. The covalent modification of proteins by small molecules represents a powerful strategy for interrogating and manipulating cellular signaling pathways. This compound is an electrophilic small molecule containing an acrylamide warhead, which allows it to form covalent bonds with nucleophilic residues on target proteins. This irreversible or slowly reversible binding can lead to a variety of functional outcomes, including enzyme inhibition and targeted protein degradation.

The primary described effect of this compound is the degradation of the NuRD complex, a key regulator of chromatin structure and gene expression. By inducing the degradation of NuRD components, this compound can alter the epigenetic landscape of cells, leading to changes in gene transcription and cellular phenotype. Additionally, this compound has been shown to impinge upon critical immune signaling pathways, highlighting its potential as a chemical probe and a starting point for the development of novel therapeutics.

Mechanism of Action of this compound

This compound's mechanism of action is centered around its reactive acrylamide moiety, which acts as a Michael acceptor. This allows this compound to form a covalent adduct with nucleophilic amino acid residues, most commonly cysteine, on its target proteins. This covalent engagement is thought to be the initiating event that leads to the post-translational modification and subsequent degradation of the target protein. While the precise E3 ligase complex recruited by the this compound-adducted protein has not yet been elucidated, the degradation of the NuRD complex is a key downstream consequence.

Covalent Engagement with Target Proteins

The acrylamide group in this compound is an α,β-unsaturated carbonyl system that is susceptible to nucleophilic attack. The formation of a covalent bond with a target protein can lead to a prolonged duration of action and can enable the targeting of proteins that have been challenging to inhibit with traditional non-covalent binders. A non-electrophilic propanamide analog of this compound, which lacks the reactive double bond, has been shown to be inactive in suppressing T-cell activation and affecting NuRD complex proteins, confirming the importance of the covalent mechanism.[1]

Degradation of the NuRD Complex

The NuRD complex is a multi-protein assembly that plays a critical role in transcriptional repression through its histone deacetylase and ATP-dependent chromatin remodeling activities. This compound promotes a striking and selective reduction of several proteins within the NuRD complex in a concentration- and time-dependent manner.[1] This degradation occurs at the protein level, as no corresponding changes in mRNA expression have been observed.[1] The specific subunits of the NuRD complex targeted for degradation by this compound have not been definitively identified in the available literature.

Inhibition of NF-κB and NFAT Signaling

In addition to its effects on the NuRD complex, this compound has been shown to suppress the activation of two key transcription factors involved in the immune response: NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and NFAT (nuclear factor of activated T-cells). This suppression is achieved, at least in part, through the inhibition of post-translational modifications that are critical for the activation of these pathways. Specifically, this compound treatment leads to a greater than 50% reduction in the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[1] It also reduces the expression of NFATc2, a member of the NFAT family, in T-cells.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the biological effects of this compound.

| Effect of this compound on NuRD Complex Proteins | |

| Concentration Range | 0.1, 1, 5, 10, 20 µM |

| Treatment Duration | 24 hours |

| Observed Effect | Concentration- and time-dependent reduction of several proteins in the NuRD complex. |

| Mechanism | Post-translational, no change in mRNA expression. |

| Effect of this compound on NF-κB and NFAT Signaling | |

| Target Pathway | NF-κB Activation |

| Concentration | 10 µM |

| Treatment Duration | 24 hours |

| Observed Effect | >50% reduction in IκBα phosphorylation. |

| Target Pathway | NFAT Activation |

| Concentration | 10 µM |

| Treatment Duration | 4 hours |

| Observed Effect | Reduction in NFATc2 expression in T-cells. |

| Effect of this compound on TMEM173 (STING) Activation | |

| Concentration | 10 µM |

| Treatment Duration | 5 hours |

| Observed Effect | Inhibition of TMEM173 activation by the cyclic dinucleotide ligand cGAMP. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its experimental investigation.

Experimental Protocols

The following are generalized protocols for key experiments to assess the impact of this compound. Note: These are not specific to this compound and should be optimized for the specific cell lines and experimental conditions.

Western Blot for IκBα Phosphorylation

-

Cell Lysis:

-

Treat cells with this compound for the desired time and concentration.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on a polyacrylamide gel by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total IκBα or a housekeeping protein like GAPDH or β-actin.

-

Quantitative PCR (qPCR) for NFATc2 Expression

-

RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound for the desired time and concentration.

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for NFATc2, and a suitable qPCR master mix.

-

Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Run the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Analyze the qPCR data using the ΔΔCt method to determine the relative expression of NFATc2 mRNA in this compound-treated samples compared to control samples.

-

In Vivo Ubiquitination Assay

-

Cell Transfection and Treatment:

-

Co-transfect cells with expression plasmids for a tagged version of a NuRD subunit of interest (e.g., HA-tagged) and a tagged ubiquitin (e.g., His-tagged).

-

Treat the transfected cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins.

-

-

Cell Lysis and Denaturation:

-

Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

-

-

Pull-down of Ubiquitinated Proteins:

-

Dilute the denatured lysate and perform a pull-down of His-tagged ubiquitinated proteins using Ni-NTA agarose beads.

-

-

Western Blot Analysis:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze them by Western blotting using an antibody against the tag on the NuRD subunit (e.g., anti-HA antibody) to detect its ubiquitination.

-

Conclusion and Future Directions

This compound is a valuable chemical tool for studying the post-translational regulation of the NuRD complex and its downstream effects on signaling pathways such as NF-κB and NFAT. Its covalent mechanism of action provides a platform for developing potent and durable inhibitors. However, several key aspects of its biology remain to be elucidated.

Future research should focus on:

-

Target Identification: Identifying the specific subunit(s) of the NuRD complex that are covalently modified by this compound.

-

Mechanism of Degradation: Elucidating the E3 ubiquitin ligase responsible for the this compound-induced degradation of NuRD proteins.

-

Binding Site Mapping: Determining the precise amino acid residue(s) on the target protein(s) that are covalently modified by this compound.

-

Therapeutic Potential: Exploring the efficacy of this compound or optimized analogs in preclinical models of diseases where NuRD complex activity is dysregulated, such as cancer.

A deeper understanding of the molecular mechanisms underlying the activity of this compound will be crucial for its development as a selective chemical probe and for the design of next-generation therapeutic agents that target the NuRD complex and related signaling pathways.

References

Foundational Research on BPK-25: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPK-25 is a covalent inhibitor featuring an active acrylamide moiety. Foundational research has identified its dual-action mechanism, which involves the targeted degradation of specific subunits within the Nucleosome Remodeling and Deacetylase (NuRD) complex and the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway. This technical guide provides a comprehensive overview of the core research on this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

This compound has emerged as a significant chemical probe for studying cellular processes regulated by the NuRD complex and the innate immune STING pathway. As an active acrylamide, this compound forms covalent bonds with specific cysteine residues on its target proteins, leading to their functional modulation. This guide synthesizes the foundational research on this compound, offering a detailed resource for researchers interested in its application and further development.

Mechanism of Action

This compound exhibits a dual mechanism of action, impacting two distinct and critical cellular pathways:

Degradation of NuRD Complex Proteins

This compound promotes the selective, post-translational degradation of several key protein subunits of the NuRD complex.[1][2] This degradation occurs in a concentration- and time-dependent manner without affecting the corresponding mRNA expression levels, indicating a post-translational mechanism of action.[2] The NuRD complex is a crucial epigenetic regulator involved in chromatin remodeling and gene expression. The subunits targeted by this compound for degradation include, but are not limited to, HDAC1, MTA2, and CHD4.[3][4] The degradation of these subunits disrupts the integrity and function of the NuRD complex, impacting cellular processes such as DNA damage repair and cell cycle progression.

Inhibition of the STING Signaling Pathway

This compound acts as an inhibitor of the STING (also known as TMEM173) signaling pathway, a critical component of the innate immune response to cytosolic DNA. The inhibitory mechanism involves the covalent modification of a specific cysteine residue, Cys91, on the STING protein. This modification prevents the palmitoylation of STING, a post-translational modification essential for its activation and subsequent downstream signaling. By inhibiting STING palmitoylation, this compound blocks the recruitment and activation of TANK-binding kinase 1 (TBK1) and the subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3). This ultimately leads to the suppression of type I interferon and other pro-inflammatory cytokine production.

Quantitative Data

The following tables summarize the quantitative data from foundational studies on this compound, providing insights into its dose-response and time-course effects.

Table 1: Dose-Response of this compound on NuRD Complex Protein Reduction

| Concentration (µM) | Treatment Duration (hours) | Effect on NuRD Complex Proteins |

| 0.1 - 20 | 24 | Concentration-dependent reduction of several NuRD complex proteins. |

Table 2: Time-Course of this compound on NuRD Complex Protein Reduction

| Concentration (µM) | Treatment Duration (hours) | Effect on NuRD Complex Proteins |

| 10 | 4 | Reduction in NFATc2 expression in T cells. |

| 10 | 24 | Significant reduction of several NuRD complex proteins. |

Table 3: Effect of this compound on STING Pathway Activation

| Concentration (µM) | Treatment Duration (hours) | Effect on STING Pathway |

| 10 | 5 | Inhibition of TMEM173 (STING) activation by cGAMP. |

Table 4: Effect of this compound on Downstream Signaling

| Concentration (µM) | Treatment Duration (hours) | Effect |

| 10 | 24 | >50% reduction in IκBα phosphorylation (suppression of NF-κB activation). |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research of this compound.

Protocol for Assessing NuRD Complex Protein Degradation

Objective: To determine the effect of this compound on the protein levels of specific NuRD complex subunits.

Materials:

-

Cell line of interest (e.g., Jurkat T cells)

-

This compound (and non-electrophilic control, this compound-ctrl)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against NuRD complex subunits (e.g., anti-HDAC1, anti-MTA2, anti-CHD4) and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or this compound-ctrl for the desired time points (e.g., 4, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting: a. Normalize protein samples to the same concentration and prepare them for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against the NuRD subunits of interest and a loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-